2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile 2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2548997-37-9
VCID: VC11826175
InChI: InChI=1S/C17H20N6O3/c1-24-16-20-15(21-17(22-16)25-2)23-7-3-4-13(10-23)11-26-14-8-12(9-18)5-6-19-14/h5-6,8,13H,3-4,7,10-11H2,1-2H3
SMILES: COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)OC
Molecular Formula: C17H20N6O3
Molecular Weight: 356.4 g/mol

2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

CAS No.: 2548997-37-9

Cat. No.: VC11826175

Molecular Formula: C17H20N6O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile - 2548997-37-9

Specification

CAS No. 2548997-37-9
Molecular Formula C17H20N6O3
Molecular Weight 356.4 g/mol
IUPAC Name 2-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Standard InChI InChI=1S/C17H20N6O3/c1-24-16-20-15(21-17(22-16)25-2)23-7-3-4-13(10-23)11-26-14-8-12(9-18)5-6-19-14/h5-6,8,13H,3-4,7,10-11H2,1-2H3
Standard InChI Key BKHNDNDNDOEHEG-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)OC
Canonical SMILES COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile, reflects its three primary structural components:

  • Pyridine-4-carbonitrile core: A six-membered aromatic ring with a nitrile group at the 4-position.

  • Piperidine-3-ylmethoxy linker: A saturated six-membered nitrogen-containing ring connected via a methylene-oxygen bridge.

  • 4,6-Dimethoxy-1,3,5-triazin-2-yl group: A triazine ring substituted with methoxy groups at the 4- and 6-positions.

The molecular formula is C₁₇H₂₀N₆O₃, yielding a molecular weight of 356.4 g/mol .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₆O₃
Molecular Weight356.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
logP (Partition Coefficient)1.25 (predicted)
Polar Surface Area73.9 Ų

These properties suggest moderate lipophilicity and significant polarity, influencing its bioavailability and interaction with biological targets .

Synthesis and Reactivity

Stability and Reactivity

The presence of a carbonitrile group (-C≡N) introduces potential reactivity toward nucleophiles, while the triazine ring may participate in hydrogen bonding or π-π stacking interactions. Stability under physiological conditions remains uncharacterized but could be inferred from analogs .

Biological Activity and Mechanisms

Antimicrobial Properties

Pyridine derivatives are known to disrupt bacterial cell membranes. A structurally similar compound, 2-methoxy-6-(piperidin-1-yl)pyridine-3-carbonitrile, showed antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) by interfering with peptidoglycan synthesis .

Neuropharmacological Applications

Piperidine-containing compounds often exhibit blood-brain barrier permeability. Analogous molecules have modulated γ-aminobutyric acid (GABA) receptors, suggesting potential anxiolytic or anticonvulsant effects .

Research Applications and Case Studies

Antibacterial Screening

A 2020 high-throughput screen identified pyridine-carbonitrile derivatives as potent inhibitors of bacterial dihydrofolate reductase (DHFR), a target for antibiotic development. The nitrile group formed critical hydrogen bonds with the DHFR active site .

Pharmacokinetic Considerations

Absorption and Distribution

The compound’s logP of 1.25 suggests moderate lipid solubility, potentially enabling passive diffusion across cellular membranes. Its polar surface area of 73.9 Ų may limit blood-brain barrier penetration, favoring peripheral action .

Metabolism and Excretion

Piperidine rings are commonly metabolized via hepatic cytochrome P450 enzymes, while triazine moieties may undergo glutathione conjugation. The nitrile group could be converted to an amide or carboxylic acid, enhancing water solubility for renal excretion .

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